(4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

描述

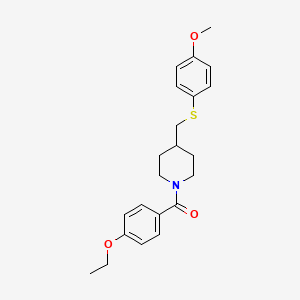

The compound (4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone features a piperidine ring core substituted with a (4-methoxyphenyl)thio-methyl group at the 4-position and a 4-ethoxyphenyl methanone moiety at the 1-position (Figure 1). Key structural attributes include:

- (4-Methoxyphenyl)thio-methyl group: A sulfur-containing linkage that may enhance electron-withdrawing effects and influence molecular interactions.

- Piperidine scaffold: A common motif in medicinal chemistry, offering conformational flexibility and hydrogen-bonding capabilities.

属性

IUPAC Name |

(4-ethoxyphenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-3-26-20-6-4-18(5-7-20)22(24)23-14-12-17(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPGONUSWNESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidin-1-yl core. One common approach is the reaction of piperidine with an appropriate halogenated precursor to introduce the thioether group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

Reduction: : The methanone group can be reduced to a hydroxyl group, forming a piperidinol derivative.

Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

Reduction: : Sodium borohydride or lithium aluminum hydride can be used for the reduction of the methanone group.

Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride, while nucleophilic substitutions may involve strong nucleophiles such as Grignard reagents.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Piperidinol derivatives.

Substitution: : Various substituted phenyl derivatives.

科学研究应用

Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : Its structural complexity makes it a candidate for studying biological interactions and pathways.

Medicine: : Potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.

Industry: : Application in the synthesis of advanced materials and polymers.

作用机制

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The exact pathways involved would need to be elucidated through detailed biochemical studies.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with analogs based on substituents, molecular weight, and calculated properties (e.g., LogP, hydrogen-bonding):

*XLogP values estimated from analogs in .

†Calculated using standard atomic weights.

‡Higher LogP due to ethoxy and thioether groups compared to methoxy analogs.

Key Observations:

- Lipophilicity : The target compound’s ethoxy and thioether groups increase LogP (~5.2) compared to simpler methoxy analogs (LogP ~2.5–3.8) .

- Hydrogen Bonding: The absence of H-bond donors in the target compound may reduce solubility but improve membrane permeability relative to hydroxyl-containing analogs .

Electronic and Nonlinear Optical (NLO) Properties

Studies on substituted methanones (e.g., (4-methylphenyl)(4-methylpiperidin-1-yl)methanone) reveal that electron-donating groups (e.g., methoxy) enhance polarizability, while electron-withdrawing groups (e.g., thioether) improve hyperpolarizability . The target compound’s thioether linkage likely amplifies NLO properties compared to alkyl or methoxy-substituted analogs.

生物活性

The compound (4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone , also referred to as 2-(4-Ethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the key steps include the formation of the piperidine core and the introduction of the ethoxy and methoxy groups. The synthetic route can be summarized as follows:

- Formation of Piperidine Derivative : The piperidine ring is synthesized using standard methods involving alkylation and cyclization.

- Introduction of Ethoxy and Methoxy Groups : These groups are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the piperidine derivative with the substituted phenyl groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of these targets, leading to various biochemical responses. Detailed research is necessary to elucidate the exact mechanisms involved.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Key findings include:

- Cell Viability Assays : At concentrations ranging from 1 μM to 10 μM, significant reductions in cell viability were observed, indicating cytotoxic effects on cancer cells.

- Apoptosis Induction : Morphological changes consistent with apoptosis were noted at 1 μM, with enhanced caspase-3 activity (1.33–1.57 times) at 10 μM, confirming its role in inducing programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and ethoxy groups can significantly impact biological activity. For example:

| Compound Variation | EC50 (nM) | Emax (%) | Remarks |

|---|---|---|---|

| Parent Compound | 710 ± 150 | 102 ± 4.2 | High potency at D3 receptor |

| Methoxy Substituted | 278 ± 62 | 36 ± 3.1 | Enhanced selectivity |

| Ethoxy Variants | 98 ± 21 | 95 ± 6 | Increased efficacy |

These variations suggest that fine-tuning the substituents can optimize therapeutic potential against specific cancer types .

Case Studies

Several case studies have examined the efficacy of this compound in preclinical settings:

- Study on MDA-MB-231 Cells : The compound was shown to inhibit proliferation effectively and induce apoptosis through mitochondrial pathways.

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, emphasizing its potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。